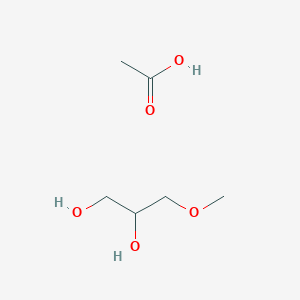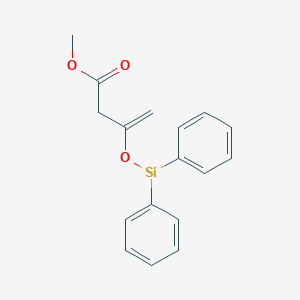![molecular formula C13H13NO2S2 B14197418 Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate CAS No. 918659-04-8](/img/structure/B14197418.png)
Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate typically involves the formation of the thiazole ring followed by the introduction of the phenylsulfanyl and ethyl acetate groups. One common method involves the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring, followed by the introduction of the phenylsulfanyl group through a nucleophilic substitution reaction. The final step involves esterification with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The biological activity of Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate is attributed to its ability to interact with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact mechanism of action depends on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate is unique due to the presence of both the phenylsulfanyl and ethyl acetate groups, which can impart distinct biological activities and chemical properties compared to other thiazole derivatives
特性
CAS番号 |
918659-04-8 |
|---|---|
分子式 |
C13H13NO2S2 |
分子量 |
279.4 g/mol |
IUPAC名 |
ethyl 2-(2-phenylsulfanyl-1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C13H13NO2S2/c1-2-16-12(15)8-11-9-14-13(18-11)17-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChIキー |
YCSOYFLISOYTBH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CN=C(S1)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)

![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
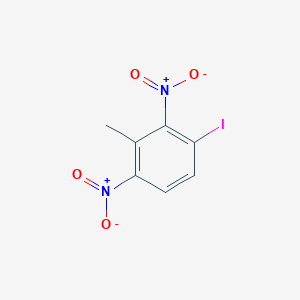
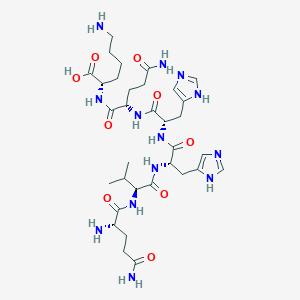

![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)

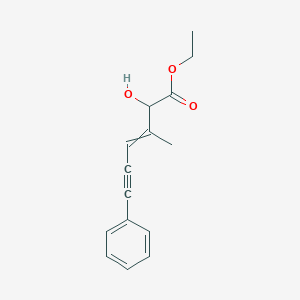

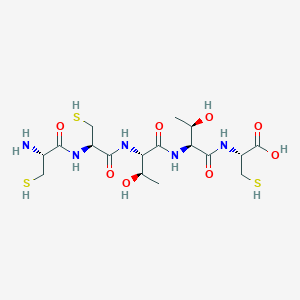
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
